Fmoc-D-Dap(Ivdde)-OH
Description
Contextualization within Orthogonal Protecting Group Strategies
Orthogonal protecting group strategies are fundamental to modern peptide chemistry, allowing for the selective deprotection of one type of protecting group in the presence of others. iris-biotech.de This enables the synthesis of complex peptides with specific modifications. iris-biotech.de The concept of orthogonality, where protecting groups are removed by distinct chemical mechanisms, provides the precision needed for constructing branched or cyclic peptides. researchgate.net
The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide chemistry. csbio.com Early SPPS methodologies predominantly utilized the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-amino protection, in conjunction with benzyl-based side-chain protecting groups (Boc/Bzl strategy). acs.orgresearchgate.net While successful, this approach often required harsh acidic conditions, such as liquid hydrogen fluoride (B91410) (HF), for final cleavage from the resin support. csbio.comaltabioscience.com The search for milder methods led to the development of alternative protecting groups. csbio.com
In 1970, the fluorenylmethoxycarbonyl (Fmoc) group was introduced as a base-labile alternative for Nα-protection. nih.gov This gave rise to the Fmoc/tBu strategy, which has become the dominant approach in SPPS. acs.orgbachem.com The Fmoc group is stable to acidic conditions but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar organic solvent like dimethylformamide (DMF). wikipedia.org This milder deprotection condition is a significant advantage, especially for the synthesis of peptides containing sensitive modifications. altabioscience.com The progress in Fmoc chemistry has been a key factor in improving the quality and accessibility of synthetic peptides. nih.gov
To further expand the capabilities of Fmoc-based SPPS, a new class of protecting groups labile to hydrazine (B178648) was developed. iris-biotech.de The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and its more sterically hindered analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, were introduced to provide an additional layer of orthogonality. sigmaaldrich-jp.comsigmaaldrich.com The ivDde group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage, but it can be selectively removed by treatment with a dilute solution of hydrazine. sigmaaldrich-jp.comsigmaaldrich.com While Dde can sometimes be prone to migration, the bulkier ivDde group offers greater stability. iris-biotech.desigmaaldrich.com However, the removal of ivDde can sometimes be challenging, especially when it is located near the C-terminus or within an aggregated peptide sequence. iris-biotech.desigmaaldrich.com
The Ivdde group is a valuable tool in orthogonal peptide synthesis due to its unique cleavage conditions. It is compatible with a wide range of other protecting groups used in Fmoc chemistry. The following table summarizes the orthogonality of Ivdde with several common protecting groups:
| Protecting Group | Chemical Name | Typical Cleavage Conditions | Orthogonal to Ivdde? |
| Fmoc | Fluorenylmethoxycarbonyl | 20% Piperidine in DMF | Yes |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA) | Yes |
| Alloc | Allyloxycarbonyl | Palladium catalyst (e.g., Pd(PPh₃)₄) | Yes |
| Z | Benzyloxycarbonyl | Hydrogenolysis | Yes |
| Mtt | 4-Methyltrityl | Mild acid (e.g., 1% TFA in DCM) | Yes |
This table illustrates the compatibility of the Ivdde protecting group with other commonly used protecting groups in peptide synthesis, highlighting the principles of orthogonal protection.
This high degree of orthogonality allows for complex synthetic routes where different parts of a peptide can be selectively deprotected and modified. rsc.orgresearchgate.net For instance, the side chain of a lysine (B10760008) residue can be protected with an Alloc group, a glutamic acid with a tBu group, and a Dap residue with an Ivdde group, all within the same peptide being synthesized using Fmoc chemistry for the backbone elongation. iris-biotech.deiris-biotech.de Each of these side chains can then be selectively deprotected and functionalized without affecting the others.
Introduction of the Ivdde Protecting Group
Significance of Diaminopropionic Acid (Dap) Derivatives in Peptide Design
Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that contains a primary amine on its side chain. cymitquimica.com This additional amino group makes Dap a versatile building block for introducing specific functionalities into peptides. mdpi.com
Incorporating Dap into peptides can affect their secondary structure and biological activity. nih.gov For instance, Dap has been used to create metal-chelating peptides and to modify the properties of channel-forming peptides. mdpi.comnih.gov The ability to introduce a reactive amine at specific positions using Dap derivatives like Fmoc-D-Dap(Ivdde)-OH is therefore a powerful tool for peptide chemists.
Advantages of D-Amino Acid Incorporation in Peptide Systems
The strategic incorporation of D-amino acids, such as the D-Dap core of this compound, into peptide sequences offers significant advantages, primarily by enhancing their therapeutic potential. jpt.com
Enhanced Enzymatic Stability : Peptides composed exclusively of the naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. nih.gov This limits their half-life and bioavailability. lifetein.com D-amino acids, being the mirror images of L-amino acids, are not readily recognized by these enzymes. letstalkacademy.comwikipedia.org Consequently, peptides containing D-amino acids exhibit significantly increased resistance to proteolytic degradation, leading to a longer duration of action in biological systems. lifetein.comnih.govlifetein.com This enhanced stability is a critical attribute for the development of peptide-based drugs. jpt.comletstalkacademy.com
Structural and Conformational Influence : The introduction of a D-amino acid into an L-peptide sequence can induce significant changes in its secondary structure, such as promoting the formation of specific turns or stabilizing β-hairpins. rsc.org This ability to dictate conformation can be crucial for mimicking or blocking biological interactions. Furthermore, chirality influences how peptides self-assemble into larger nanostructures, a property exploited in the development of novel biomaterials like hydrogels. nih.gov
Unique Biological Activities : The altered stereochemistry of D-amino acid-containing peptides can lead to unique biological activities not observed in their L-counterparts. lifetein.com This can include improved binding affinity to specific receptors or the ability to interact with different biological targets. letstalkacademy.com For instance, the incorporation of D-amino acids has been shown to enhance the activity and selectivity of antimicrobial peptides. nih.gov
Utility in Constructing Complex Peptide Architectures
The primary utility of this compound lies in its role as a tool for creating non-linear, complex peptide structures through its orthogonal protection scheme. This allows for the synthesis of molecules that would be difficult or impossible to produce using standard linear synthesis techniques.
The Ivdde protecting group is the key to this utility. It is robust and stable during the repeated cycles of Fmoc-deprotection with piperidine required for elongating the main peptide chain. advancedchemtech.comiris-biotech.de Once the main backbone is assembled, the Ivdde group can be selectively removed on-resin using a mild hydrazine treatment (typically 2% in DMF), exposing the side-chain amine of the D-Dap residue. sigmaaldrich-jp.comsigmaaldrich.compeptide.com This newly liberated amine serves as an anchor point for further chemical modifications.
This strategy facilitates the construction of several complex architectures:
Branched Peptides : A second, distinct peptide chain can be synthesized onto the side-chain amine of the Dap residue, creating a branched or "dendrimeric" peptide. sigmaaldrich.commerel.sicem.com This is used to create structures like chimeric peptides, where two different bioactive sequences are combined, or to develop multivalent ligands. merel.si
Cyclic Peptides : The exposed side-chain amine can be used as a point for on-resin cyclization, where it forms a peptide or lactam bond with the N-terminal amine or a C-terminal carboxyl group of the same peptide chain.
Site-Specific Conjugation : The unique reactivity of the deprotected side-chain amine allows for the precise attachment of various molecules, including fluorescent dyes, biotin (B1667282) tags, chelating agents for radiometals, or polyethylene (B3416737) glycol (PEG) chains to modify pharmacokinetic properties. sigmaaldrich.commedchemexpress.com
The sterically hindered nature of the Ivdde group, compared to the related Dde group, makes it more stable and less prone to premature loss or migration during prolonged syntheses, though its removal can sometimes be sluggish in certain sequence contexts. sigmaaldrich.comiris-biotech.de
Table 2: Orthogonal Protecting Group Comparison in Fmoc-SPPS
| Protecting Group | Typical Cleavage Reagent | Stable To | Application Notes | Source |
|---|---|---|---|---|
| Fmoc (α-amine) | 20% Piperidine in DMF | Acid (TFA), Hydrazine | Standard protection for chain elongation in Fmoc-SPPS. | |
| Ivdde (side-chain) | 2-10% Hydrazine in DMF | Piperidine, TFA | Robust group for orthogonal protection, enabling branching and modification. More stable but sometimes harder to remove than Dde. | sigmaaldrich-jp.comsigmaaldrich.comiris-biotech.de |
| Alloc (side-chain) | Pd(PPh3)4 / Scavenger | Piperidine, TFA, Hydrazine | Offers an alternative orthogonal strategy, fully compatible with Fmoc/tBu chemistry. | iris-biotech.deiris-biotech.de |
| Boc (side-chain) | Strong Acid (e.g., TFA) | Piperidine, Hydrazine | Standard acid-labile side-chain protection, removed during final cleavage. | |
| Mtt (side-chain) | 1% TFA in DCM (highly acid-labile) | Piperidine, Hydrazine | Allows for selective side-chain deprotection under very mild acidic conditions. | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZQXABUYLYUPK-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Solid Phase Peptide Synthesis Spps
General Principles of Fmoc SPPS with Fmoc-D-Dap(Ivdde)-OH
The Fmoc/tBu (tert-butyl) strategy is a widely adopted method in modern SPPS. iris-biotech.de In this approach, the N-α-amino group of the growing peptide chain is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.gov Side-chain protecting groups, such as tert-butyl, are generally acid-labile and are removed at the final cleavage step with strong acids like trifluoroacetic acid (TFA). iris-biotech.de
The incorporation of this compound into a peptide sequence follows the standard Fmoc SPPS cycle of deprotection, activation, and coupling. nih.gov The key advantage of using this derivative lies in the stability of the Ivdde group to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage. sigmaaldrich.comsigmaaldrich-jp.com This stability allows the Ivdde-protected side chain to remain intact throughout the elongation of the peptide backbone. sigmaaldrich.com
The Ivdde group, a more sterically hindered version of the Dde group, was developed to overcome issues of premature removal and side-chain migration that were sometimes observed with Dde during prolonged exposure to piperidine in the synthesis of long peptide sequences. peptide.comiris-biotech.de
Selective Deprotection Strategies for the Ivdde Group
The selective removal of the Ivdde group while the peptide is still attached to the solid support is a crucial step that opens up the side-chain amino group for further modification. This process must be highly specific to avoid compromising the integrity of the N-terminal Fmoc group or other side-chain protecting groups.
The most common method for the deprotection of the Ivdde group is treatment with a dilute solution of hydrazine (B178648) in DMF. nih.govsigmaaldrich.com A typical protocol involves treating the peptidyl-resin with a 2% solution of hydrazine monohydrate in DMF. sigmaaldrich.compeptide.com The reaction is usually performed in multiple short treatments to ensure complete removal. sigmaaldrich.compeptide.com
The progress of the Ivdde removal can be monitored spectrophotometrically, as the cleavage reaction produces a chromophoric indazole derivative that absorbs strongly around 290 nm. sigmaaldrich.comsigmaaldrich-jp.com While effective, higher concentrations of hydrazine (e.g., 10%) have been employed in cases where deprotection is sluggish, which can sometimes occur if the protected residue is near the C-terminus or within an aggregated peptide sequence. sigmaaldrich.comsigmaaldrich-jp.com However, it is important to note that hydrazine concentrations exceeding 2% can potentially lead to undesirable side reactions, such as peptide cleavage at glycine (B1666218) residues or the conversion of arginine to ornithine. peptide.com
| Step | Reagent | Conditions | Duration | Repetitions |
|---|---|---|---|---|
| 1 | 2% Hydrazine monohydrate in DMF | Room Temperature | 3 minutes | 3 |
| 2 | DMF | Room Temperature | - | 3 washes |
An alternative method for Ivdde deprotection that offers complete orthogonality with the Fmoc group involves the use of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP). sigmaaldrich.compeptide.com This reagent system can selectively remove the Dde and Ivdde groups without affecting the Fmoc group. peptide.com A typical procedure involves treating the resin with a solution of hydroxylamine hydrochloride (1 equivalent) and imidazole (0.75 equivalents) in NMP for 30 minutes to an hour at room temperature. peptide.compeptide.com This method is particularly advantageous when modifications are required at the side chain before the completion of the entire peptide sequence, as it preserves the N-terminal Fmoc group for subsequent chain elongation. sigmaaldrich.com
| Step | Reagent | Conditions | Duration |
|---|---|---|---|
| 1 | Hydroxylamine hydrochloride (1 equiv.) and Imidazole (0.75 equiv.) in NMP | Room Temperature | 30-60 minutes |
| 2 | DMF | Room Temperature | 3 washes |
When using hydrazine for Ivdde removal, a critical consideration is its potential to also cleave the N-terminal Fmoc group. sigmaaldrich.compeptide.com To circumvent this, the peptide synthesis strategy is often designed so that the Ivdde group is removed after the entire peptide backbone has been assembled. sigmaaldrich.comsigmaaldrich-jp.com At this stage, the N-terminal Fmoc group is typically replaced with a Boc group, which is stable to the hydrazine treatment. sigmaaldrich.compeptide.com This can be achieved by either incorporating the final amino acid as a Boc-protected derivative or by treating the N-terminally deprotected peptide with Boc anhydride. sigmaaldrich.compeptide.com
The use of hydroxylamine/imidazole offers a more direct approach to maintaining Fmoc integrity, as these reagents are specifically chosen for their inability to cleave the Fmoc group. sigmaaldrich.compeptide.com This allows for more flexibility in the synthesis design, enabling side-chain modifications at any point during the peptide assembly without the need for N-terminal protection exchange. sigmaaldrich.com
Alternative Reagents for Ivdde Removal (e.g., Hydroxylamine/Imidazole)
On-Resin Modifications Utilizing this compound
The ability to selectively deprotect the side chain of the D-Dap residue on the solid support is a powerful tool for creating complex and modified peptides. nih.gov
Once the Ivdde group is removed, the newly exposed primary amino group on the D-Dap side chain becomes available for a wide range of chemical modifications. nih.govsigmaaldrich.com This allows for the site-specific introduction of various functionalities, such as:
Fatty acids: For the synthesis of lipidated peptides, which can have enhanced membrane-binding properties. nih.gov
Fluorophores and labels: For creating fluorescently labeled peptides used in imaging and binding studies.
Biotin (B1667282): For applications in affinity purification and detection.
Branching: For the construction of branched peptides by coupling another peptide chain to the side-chain amino group. sigmaaldrich.com
Cyclization: For the synthesis of cyclic peptides by forming a lactam bridge between the side-chain amino group and a C-terminal carboxyl group or another side chain. sigmaaldrich.com
This on-resin derivatization capability makes this compound an invaluable reagent for medicinal chemistry and drug discovery, enabling the systematic modification of peptide structures to optimize their biological activity and properties.
Bioconjugation Applications on Solid Support
The orthogonal nature of the ivDde protecting group in this compound is particularly advantageous for bioconjugation reactions performed while the peptide is still anchored to the solid support. biotage.com Once the primary peptide sequence is assembled, the ivDde group can be selectively cleaved using hydrazine without disturbing other acid-labile side-chain protecting groups or the resin linkage. peptide.com This exposes a unique, reactive primary amine on the D-Dap side chain.
This liberated amine serves as a specific handle for the on-resin conjugation of various molecules, including:
Fluorophores and Quenchers: For the creation of fluorescently labeled peptides used as probes in biological assays. sigmaaldrich.com
Biotin Tags: For use in affinity purification or detection systems.
PEG Chains (PEGylation): To improve the pharmacokinetic properties of therapeutic peptides. peptide.com
Lipids (Palmitoylation): To enhance membrane association of peptides. peptide.com
Small Molecule Drugs or Toxins: For constructing targeted drug delivery systems.
This on-resin approach ensures site-specific modification, yielding a homogenous product that is difficult to achieve with less precise solution-phase conjugation methods. Research has demonstrated the use of related ivDde-protected amino acids, such as Fmoc-Lys(ivDde)-OH, for conjugating pesticides to peptides and for selective palmitoylation, highlighting the utility of this strategy. peptide.com Similarly, this compound can be used to incorporate probes like 2-cyanoisonicotinic acid (CINA) for specific ligation chemistries. nih.gov
Synthesis of Complex Peptide Architectures
The ability to selectively deprotect the D-Dap side chain makes this compound an indispensable tool for building peptides that deviate from a simple linear sequence. sigmaaldrich-jp.comsigmaaldrich.com
Branched Peptides
This compound is utilized to create branched or multi-valent peptides. In this application, the D-Dap residue is incorporated into the primary peptide chain. After the main chain synthesis is complete, the ivDde group is removed on-resin. merel.sicem.com The newly exposed side-chain amine of the D-Dap residue then acts as a branching point, from which a second, distinct peptide chain can be synthesized. sigmaaldrich-jp.comchempep.com
This strategy is employed to synthesize:
Immunogens: Mimicking branched epitopes to elicit a stronger immune response.
Enzyme Inhibitors: Where multiple peptide chains can interact with different subsites of an enzyme.
Chimeric Peptides: Combining two different bioactive peptide sequences into a single molecule, as demonstrated in the synthesis of antimicrobial peptides. merel.si
Microwave-assisted SPPS has been shown to facilitate the synthesis of such sterically demanding structures, enabling the rapid production of high-purity branched peptides using ivDde-protected amino acids. merel.si
| Research Finding: Synthesis of Branched Peptides |
| Methodology: Unsymmetrically branched peptides are synthesized using Fmoc-amino acids with orthogonal side-chain protection, such as Fmoc-Lys(ivDde)-OH, which is analogous to using this compound. cem.com |
| Process: The ivDde group is stable to Fmoc-removal conditions (piperidine) but is selectively cleaved by hydrazinolysis on the solid support. merel.sicem.com |
| Application: This allows for the growth of a second peptide chain from the lysine (B10760008) (or Dap) side-chain amine, creating an unsymmetrical branch. cem.com |
| Examples: This technique has been used to generate chimeric antimicrobial peptides, deubiquitinase-resistant peptides, and molecules with antifreeze properties. merel.si |
Cyclic Peptides
On-resin cyclization is a powerful technique for producing conformationally constrained peptides, which often exhibit enhanced stability and receptor selectivity. This compound is instrumental in strategies involving side-chain-to-tail or side-chain-to-side-chain cyclization. sigmaaldrich-jp.comnih.gov
The general workflow involves:
Synthesizing the linear peptide precursor on a solid support, incorporating this compound at the desired position.
Selectively removing the ivDde group with hydrazine. sigmaaldrich.com
Removing the N-terminal Fmoc group of the linear peptide.
Mediating an intramolecular amide bond formation between the newly exposed side-chain amine of D-Dap and the N-terminal carboxyl group.
A notable application is the synthesis of cyclic peptide inhibitors for the Zika virus (ZiPro) protease. nih.gov In this study, Fmoc-Dap(ivDde)-OH was incorporated into a linear peptide precursor. After on-resin removal of the ivDde group, the side chain was functionalized with 2-cyanoisonicotinic acid, which then reacted with an N-terminal cysteine to form the cyclic product. nih.gov The use of the more stable ivDde group, as opposed to the Dde group, was chosen to minimize potential side reactions like intramolecular migration during synthesis. nih.gov
| Research Finding: Synthesis of Cyclic ZiPro Inhibitors |
| Building Block: Fmoc-Dap(ivDde)-OH was used to introduce a side-chain amine for cyclization. nih.gov |
| Orthogonal Strategy: The ivDde group was selectively removed on the solid phase with 3% hydrazine, leaving other protecting groups intact. nih.gov |
| Cyclization: The exposed Dap side-chain amine was coupled to 2-cyanoisonicotinic acid (CINA), which then underwent a biocompatible click reaction with an N-terminal cysteine to yield the macrocyclic peptide. nih.gov |
| Advantage: The ivDde group provided greater stability compared to Dde, preventing unwanted side-chain migration during the synthesis process. nih.gov |
Side-Chain Modified Peptides
The synthesis of side-chain modified peptides is a broad application that leverages the same orthogonal protection strategy as bioconjugation. sigmaaldrich-jp.comchempep.com this compound allows for the introduction of a specific modification at the D-Dap residue without affecting other amino acids in the sequence. sigmaaldrich.com
After the full-length peptide is assembled on the resin, the ivDde group is removed, and the exposed side-chain amine can be acylated, alkylated, or coupled to a wide variety of chemical moieties. This enables the precise incorporation of functionalities that can alter the peptide's biological activity, stability, or binding characteristics. The Fmoc/ivDde strategy has become a standard approach for creating such modified peptides via Fmoc SPPS. sigmaaldrich-jp.comsigmaaldrich.com
Peptide Ligands and Probes
This compound is crucial for the synthesis of specialized peptide ligands and probes used to investigate biological systems. rsc.org By using the D-Dap side chain as an attachment point for reporter molecules, researchers can create tools for studying protein-protein interactions, receptor binding, and cellular trafficking.
Advanced Research Applications of Fmoc D Dap Ivdde Oh in Peptide Chemistry
Design and Synthesis of D-Amino Acid Containing Peptides
Fmoc-D-Dap(Ivdde)-OH serves as a fundamental building block in the design and synthesis of peptides containing D-amino acids. nih.gov The compound features an N-α-Fmoc group, which is base-labile, and a side-chain N-β-ivDde group, which is selectively removable by hydrazine (B178648). chemimpex.comfrontiersin.org This orthogonal protection strategy is central to its utility in modern Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov It allows for the incorporation of the D-2,3-diaminopropionic acid residue into the peptide backbone, while the ivDde group on the side chain remains intact. This side-chain protecting group, which is more stable towards piperidine (B6355638) than the earlier Dde variant, can be removed at a later stage to allow for specific modifications, such as peptide cyclization or the attachment of other molecules, without affecting the rest of the peptide. frontiersin.orgbachem.comresearchgate.netiris-biotech.de
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1228900-15-9 chemimpex.com |
| Molecular Formula | C₃₁H₃₆N₂O₆ chemimpex.com |
| Molecular Weight | 532.5 g/mol chemimpex.com |
| Appearance | White crystalline powder chemimpex.com |
| Purity | ≥ 99% chemimpex.com |
| α-Amino Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |
| β-Amino Protecting Group | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) |
Impact of D-Configuration on Peptide Stability and Bioactivity
The introduction of D-amino acids into peptide sequences has profound effects on their stability and biological activity. Peptides constructed exclusively from L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The incorporation of D-amino acids, such as D-Dap from this compound, renders the peptide bonds more resistant to these enzymes, significantly enhancing the peptide's stability and circulatory half-life. researchgate.netlifetein.commdpi.com Studies have demonstrated that adding D-amino acids, particularly at the peptide termini, can confer almost complete resistance to degradation in human serum. lifetein.com
Beyond stability, the D-configuration can be critical for bioactivity. It can alter the peptide's three-dimensional structure, which in turn influences its ability to bind to specific biological targets like receptors. mdpi.com In many instances, peptides containing D-amino acids exhibit enhanced biological activity compared to their all-L-amino acid counterparts, with some L-isoforms being completely inactive. researchgate.net This enhanced activity is often linked to the unique conformation adopted by the D-amino acid-containing peptide, which can lead to more effective receptor recognition. mdpi.com
Table 2: Influence of D-Amino Acid Incorporation on Peptide Characteristics
| Characteristic | All-L-Peptide | D-Amino Acid-Containing Peptide |
|---|---|---|
| Proteolytic Stability | Low; susceptible to degradation by proteases. lifetein.commdpi.com | High; resistant to proteolytic enzymes, leading to a longer half-life. researchgate.netlifetein.com |
| Bioactivity | Can be active, but often limited by poor stability. researchgate.net | Often enhanced; in some cases, the D-configuration is essential for receptor binding and activity. researchgate.netmdpi.com |
| Toxicity (e.g., Hemolysis) | Can be high, particularly for amphipathic peptides. nih.gov | Often reduced, leading to an improved therapeutic index. mdpi.comnih.gov |
Applications in Lipopeptide Synthesis and Characterization
This compound is particularly valuable in the synthesis of lipopeptides, which are peptides modified with a lipid moiety. nih.govnih.gov The orthogonal nature of the ivDde protecting group is key to this application. After the peptide chain is assembled on a solid support, the ivDde group can be selectively cleaved using a dilute solution of hydrazine, exposing the β-amino group of the D-Dap residue. nih.govfrontiersin.org This site-specific deprotection allows for the targeted attachment of a fatty acid chain, forming the lipopeptide. researchgate.netnih.gov This strategy has been employed in the synthesis of complex antimicrobial lipopeptides, including analogs of polymyxin (B74138). nih.govfrontiersin.org
The incorporation of D-amino acids into lipopeptides is a strategy used to refine their therapeutic properties. For example, in a study developing lipopeptides from the lead sequence BP100, the introduction of a D-amino acid resulted in molecules with significantly lower hemolytic activity (toxicity to red blood cells) while maintaining or even improving their antimicrobial potency against plant pathogens. nih.gov Characterization by NMR spectroscopy has shown that the inclusion of a D-amino acid can disrupt regular secondary structures like α-helices, which in turn modulates the lipopeptide's hydrophobicity and its interaction with cell membranes. nih.gov
Development of Peptide-Based Therapeutics
The unique properties conferred by D-amino acids make this compound an important reagent in the development of novel peptide-based therapeutics. chemimpex.com Its use allows for the creation of peptides with improved pharmacological profiles, including enhanced stability and targeted action.
Targeted Drug Delivery Systems
The ability to perform selective chemistry on the side chain of the D-Dap residue makes this compound a useful tool for creating targeted drug delivery systems. chemimpex.comchemimpex.com After the peptide is synthesized, the exposed β-amino group can serve as a conjugation point for attaching other molecules, such as targeting ligands, imaging agents, or small molecule drugs. chemimpex.com This bioconjugation capability is essential for designing systems that can deliver a therapeutic agent to a specific site in the body, thereby increasing its efficacy and minimizing off-target side effects. chemimpex.comcreative-peptides.com
Antimicrobial Peptides (AMPs)
This compound is frequently used in the synthesis of advanced AMPs. nih.gov The incorporation of D-amino acids is a well-established strategy to overcome the limitations of natural AMPs, such as their susceptibility to proteases and potential toxicity to host cells. mdpi.comnih.govfrontiersin.org D-amino acid-containing AMPs exhibit greater stability and often a better selectivity index, meaning they are potent against microbes but less harmful to mammalian cells. mdpi.com This compound has been used in the synthesis of analogs of polymyxins, which are potent, D-amino acid-containing lipopeptide antibiotics used as a last-line treatment against multidrug-resistant Gram-negative bacteria. nih.gov Research has consistently shown that synthetic AMPs containing D-amino acids can be highly active against a wide spectrum of pathogens, including bacteria and fungi. mdpi.comnih.gov
Table 3: Selected Research Applications of Fmoc-Diamino-Acid(ivDde)-OH Building Blocks
| Application Area | Compound Used (or Analog) | Research Finding |
|---|---|---|
| Antimicrobial Lipopeptides | This compound | Used in the synthesis of a pseudodesmin A analog, demonstrating a synthetic route for complex cyclic lipopeptides with an additional degree of orthogonality. frontiersin.org |
| Antimicrobial Lipopeptides | Fmoc-Dab(ivDde)-OH | Employed in the synthesis of polymyxin B1 analogs, highlighting its utility for creating Dab-rich cyclopeptides. bachem.com |
| Plant Pathogen Lipopeptides | Fmoc-D-Lys(ivDde)-OH | Incorporated into a library of lipopeptides derived from BP100; the resulting D-amino acid-containing lipopeptides showed reduced hemolysis and high activity against plant pathogens. nih.gov |
| Antibody-Drug Conjugates | Fmoc-L-Dab(ivDde)-OH | Used in the synthesis of peptide linkers for potential conjugation to antibodies to generate ADCs. uq.edu.au |
Enzyme Inhibitor Design
The unique structural characteristics of this compound make it a valuable component in the design of sophisticated enzyme inhibitors. Its utility lies in the ability to introduce a key diamino acid residue into a peptide sequence, which can then be selectively modified to create constrained cyclic structures or to attach specific pharmacophores that interact with an enzyme's active site.
A notable application is in the development of inhibitors for viral proteases, such as the Zika virus (ZiPro) protease. Researchers have used Fmoc-Dap(ivDde)-OH in the solid-phase synthesis of peptide-based inhibitors. The ivDde protecting group is crucial for an orthogonal protection strategy; it remains stable during the removal of the N-terminal Fmoc group and can be selectively cleaved later with dilute hydrazine to allow for side-chain modification, such as cyclization. In one study, a series of constrained macrocyclic peptides were designed to mimic the nonprime site substrate recognition sequence of ZiPro. The use of Fmoc-Dap(ivDde)-OH allowed for the creation of a short linker, which proved to be critical for inhibitory activity, with the most active cyclic peptide showing a 78-fold higher affinity than its linear counterpart.
This strategy is not limited to viral proteases. The principle of using orthogonally protected diamino acids like this compound is applicable to other enzyme targets, such as matrix metalloproteinases (MMPs), where peptide-based transition-state analogs are synthesized to achieve potent and selective inhibition. The ability to create complex peptide structures with high fidelity is essential for developing therapeutic agents that target specific biological pathways with improved pharmacological profiles.
Agonists and Antagonists (e.g., Kappa-Opiate Receptor Agonists)
This compound and similar D-amino acid derivatives are instrumental in the synthesis of peptide-based receptor agonists and antagonists, particularly for the kappa-opioid receptor (KOR). KOR agonists are of significant interest for treating pain (including visceral and neuropathic pain), inflammation, and pruritus, with a key advantage being that peripherally-restricted agonists can avoid the central nervous system side effects associated with traditional opioids.
The synthesis of potent and selective KOR agonists often involves the incorporation of D-amino acids to enhance stability against enzymatic degradation and to confer specific conformational properties required for receptor binding. Patent literature describes the use of this compound in the synthesis of homopiperazine (B121016) tetrapeptide derivatives that function as kappa-opiate receptor agonists.
The synthetic schemes for these complex peptides rely on the orthogonal protection offered by the ivDde group. In related syntheses of other peptide amide KOR agonists, derivatives like Fmoc-D-Dbu(ivDde)-OH have been substituted for other protected amino acids, demonstrating the modularity of this approach. The ivDde group allows for selective side-chain manipulation while the peptide remains anchored to the solid support, enabling the construction of peptides with precise structural features necessary for potent and selective receptor activation. These synthetic strategies have led to the development of KOR agonists with potential therapeutic applications in a range of conditions, from inflammatory bowel disease to glaucoma.
Creation of Customizable Chemical Libraries for Screening
This compound is a key reagent for the generation of customizable chemical libraries used in high-throughput screening. The creation of diverse peptide libraries is a cornerstone of modern drug discovery, allowing for the rapid identification of new ligands for biological targets.
The utility of this compound in this context stems from its orthogonal protecting groups. The ivDde group on the side chain can be selectively removed while the peptide is still on the solid support, exposing a reactive amine. This amine can then be derivatized with a wide array of chemical moieties, a process known as "divergent synthesis." By splitting the resin into multiple pools after the ivDde deprotection and coupling different building blocks to each pool, a large and diverse library of related peptides can be generated from a single initial synthesis.
This approach facilitates the exploration of structure-activity relationships (SAR) by systematically varying the side-chain functionality at the D-Dap position. The resulting libraries can be screened in various biological assays to identify lead compounds for drug development, study neuropeptides, or develop targeted drug delivery systems.
Structural and Conformational Studies of Peptides Incorporating this compound
The incorporation of non-standard amino acids like D-Dap, facilitated by reagents such as this compound, is a powerful tool for probing the structural and conformational properties of peptides. The precise stereochemistry and side-chain functionality of D-Dap can induce specific turns or disrupt canonical secondary structures, providing insights into peptide folding and function.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Secondary Structure Elucidation
NMR spectroscopy is a primary technique for determining the three-dimensional structure of peptides in solution. Peptides synthesized using building blocks like this compound are frequently analyzed by NMR to understand their conformational preferences. The incorporation of a D-amino acid can have a profound impact on peptide structure. For instance, in studies of antimicrobial lipopeptides, the substitution of an L-amino acid with its D-enantiomer was shown by NMR to disrupt a-helical structures. This disruption was directly linked to an improved biological activity profile, highlighting the importance of structural control.
While
Future Directions and Emerging Trends
Integration with Automated Synthesis Platforms
The compatibility of Fmoc-D-Dap(Ivdde)-OH with Fmoc-based solid-phase peptide synthesis (SPPS) makes it an ideal candidate for integration into automated peptide synthesizers. researchgate.net The growing trend towards automated platforms in peptide synthesis is driven by the need for high-throughput screening of peptide libraries and the rapid production of complex peptide targets. univie.ac.atpolypeptide.com The use of this compound in such systems allows for the programmed, site-specific incorporation of a selectively deprotectable residue, facilitating the automated synthesis of branched or modified peptides. sigmaaldrich.comnih.gov
Automated synthesizers can be programmed to perform the selective deprotection of the Ivdde group using a solution of hydrazine (B178648) in a suitable solvent like DMF, followed by on-resin modification, all without manual intervention. researchgate.netescholarship.org This integration streamlines the synthesis of complex peptides, reducing manual labor and the potential for human error. The development of open-source hardware and software for peptide synthesis further democratizes this technology, allowing more researchers to utilize specialized building blocks like this compound in an automated fashion. researchgate.net
Table 1: Compatibility of this compound with Automated Synthesis
| Feature | Compatibility with Automated Platforms | Key Advantages |
| Protection Scheme | Fully compatible with standard Fmoc-SPPS protocols used in automated synthesizers. researchgate.net | Allows for seamless integration into existing automated workflows. |
| Orthogonality | The Ivdde group is stable to the piperidine (B6355638) used for Fmoc deprotection, ensuring selective removal. sigmaaldrich.comsigmaaldrich.com | Enables programmed, site-specific modifications. |
| Deprotection | Can be automated using a dedicated reagent line for the hydrazine solution. researchgate.netescholarship.org | Reduces manual handling and improves reproducibility. |
| Applications | Automated synthesis of branched peptides, cyclic peptides, and peptides with side-chain modifications. sigmaaldrich.comnih.gov | Facilitates high-throughput synthesis of complex peptide libraries. |
Novel Deprotection Strategies for Enhanced Efficiency and Selectivity
While the standard method for Ivdde deprotection involves treatment with a dilute solution of hydrazine in DMF, research is ongoing to develop milder and more efficient deprotection cocktails. sigmaaldrich.compeptide.com The goal is to minimize potential side reactions and improve the cleavage efficiency, especially in sterically hindered or aggregation-prone sequences. sigmaaldrich-jp.comiris-biotech.de
One area of exploration is the use of alternative reagents to hydrazine. For instance, hydroxylamine (B1172632) has been investigated as a deprotecting agent for the related Dde group and may offer advantages in certain contexts for Ivdde removal. peptide.comchempep.com Additionally, optimizing the deprotection conditions, such as solvent composition, temperature, and reaction time, can significantly enhance the efficiency and selectivity of Ivdde cleavage. Some studies have noted that repeated treatments with lower concentrations of hydrazine can be effective. escholarship.org The development of new reagents that are completely orthogonal to all other protecting groups and can be removed under very mild, specific conditions remains a key objective. rsc.org
Table 2: Comparison of Ivdde Deprotection Strategies
| Reagent/Condition | Standard Protocol | Emerging Alternatives | Advantages of Alternatives |
| Primary Reagent | 2% Hydrazine in DMF sigmaaldrich.compeptide.com | Hydroxylamine-based reagents chempep.comnih.gov | Potentially milder conditions, reduced side reactions. |
| Efficiency | Generally effective, but can be sluggish in difficult sequences. sigmaaldrich-jp.comiris-biotech.de | Optimized conditions and new reagents aim for faster and more complete removal. | Improved yields and purity of the final peptide. |
| Selectivity | High selectivity against most other protecting groups, though not fully orthogonal to Fmoc. sigmaaldrich.comsigmaaldrich.com | Development of fully orthogonal deprotection schemes is a key research goal. rsc.org | Greater flexibility in the design of complex synthetic strategies. |
Expanding the Scope of Peptide Modifications
The use of this compound is central to expanding the diversity of peptide modifications. The selective deprotection of the Ivdde group provides a unique chemical handle for a wide array of subsequent chemical transformations. sigmaaldrich.com This allows for the site-specific introduction of various functionalities, including:
Branched Peptides: The deprotected side-chain amine of the Dap residue can serve as an initiation point for the synthesis of a second peptide chain, leading to the formation of branched peptides. sigmaaldrich.comchempep.com
Cyclic Peptides: The side-chain can be used for on-resin cyclization with the N-terminus or another side-chain, creating structurally constrained cyclic peptides. sigmaaldrich.comnih.gov
Conjugation: The exposed amine is a convenient site for the attachment of various molecules such as fluorophores, biotin (B1667282), polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for targeted delivery. chempep.comtdx.cat
Non-canonical Amino Acids and Peptidomimetics: The deprotected side-chain can be modified to create non-natural amino acid residues or peptidomimetic structures within the peptide sequence. tdx.catnih.gov
The ability to introduce these modifications in a site-specific manner is crucial for developing peptides with enhanced biological activity, improved stability, and novel therapeutic or diagnostic functions. univie.ac.atgenscript.com
Computational and In Silico Approaches in Peptide Design Utilizing Dap Derivatives
Computational and in silico methods are becoming increasingly powerful tools in the design and optimization of peptides containing non-canonical amino acids like D-Dap. nih.gov These approaches can predict the structural and functional consequences of incorporating a Dap residue into a peptide sequence, guiding the design of novel peptides with desired properties.
Q & A
Q. Methodological Tip :
- After backbone assembly, treat the resin-bound peptide with 2% hydrazine/DMF (1–2 h, room temperature) to cleave ivDde. Monitor completion via UV absorbance at 290 nm (indazole byproduct absorption) .
Basic: How should this compound be stored and handled to ensure stability?
- Storage : Store lyophilized powder at -20°C in a moisture-free environment. Solutions in DMF or DMSO should be kept at -80°C for long-term stability .
- Handling : Use gloves, protective eyewear, and a fume hood to avoid inhalation or skin contact. Pre-weigh in a dry, inert atmosphere to prevent hydrolysis of the ivDde group .
Advanced: How can researchers optimize hydrazine treatment for ivDde deprotection to minimize side reactions?
Q. Key Variables :
- Hydrazine Concentration : Start with 2% (v/v) in DMF. If deprotection is incomplete, increase to 5–10% .
- Reaction Time : Extend treatment to 2–4 hours for sterically hindered residues.
- Resin Swelling : Ensure adequate resin swelling in DMF (pre-soak for 30 minutes) to enhance reagent accessibility .
Q. Troubleshooting :
- If undesired lysine modifications occur (e.g., hydrazide formation), reduce hydrazine concentration and include 0.1 M HOBt to suppress side reactions .
Advanced: What experimental design considerations are critical when incorporating this compound into cyclic peptide synthesis?
Positioning : Introduce this compound at the site intended for cyclization (e.g., side-chain amine for head-to-tail or branch-to-tail cyclization) .
Orthogonal Protection : Use Boc or Alloc for N-terminal protection to avoid premature Fmoc cleavage during ivDde deprotection .
Post-Deprotection Coupling : After ivDde removal, activate the exposed amine with HCTU/HOBt or PyBOP for efficient crosslinking .
Case Study :
In the synthesis of double-stranded peptides, ivDde deprotection enabled selective lysine modification for disulfide bond formation, verified by LC-MS and MALDI-TOF .
Advanced: How should researchers address contradictions in reported ivDde deprotection efficiency across studies?
Q. Potential Causes :
Q. Validation Steps :
Perform Kaiser Test or UV monitoring to confirm deprotection .
Compare HPLC profiles before/after treatment to detect incomplete removal .
Basic: What analytical techniques are recommended for characterizing this compound-containing peptides?
- LC-MS : Confirm molecular weight and purity after each synthesis step.
- MALDI-TOF : Validate cyclization or conjugation efficiency.
- Amino Acid Analysis (AAA) : Quantify incorporation efficiency of D-Dap(Ivdde) residues .
Advanced: What are the implications of incomplete ivDde deprotection on downstream applications (e.g., PEGylation or fluorescent labeling)?
- Impact : Residual ivDde blocks amine-reactive sites (e.g., NHS esters), reducing labeling efficiency.
- Mitigation :
Basic: What safety precautions are essential when working with hydrazine for ivDde deprotection?
- Ventilation : Perform reactions in a fume hood to avoid inhaling hydrazine vapors.
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.
- Waste Disposal : Neutralize hydrazine waste with 10% HCl before disposal .
Advanced: How does this compound compare to Dde-protected analogs in stability and deprotection kinetics?
- Stability : ivDde is more resistant to piperidine and TFA than Dde, reducing premature deprotection during standard synthesis steps .
- Deprotection Rate : ivDde requires 2–4 hours with 2% hydrazine, whereas Dde cleaves faster (1–2 hours) but is less stable under acidic conditions .
Advanced: What strategies enable multi-site orthogonal modifications using this compound in complex peptide architectures?
Layered Deprotection : Combine ivDde with Alloc or Mmt groups for sequential modifications.
- Example: Use ivDde for first-site modification, then remove Alloc via Pd(0) catalysis for a second site .
Hybrid Resins : NovaPEG Rink amide resin enhances accessibility for multi-step conjugations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
